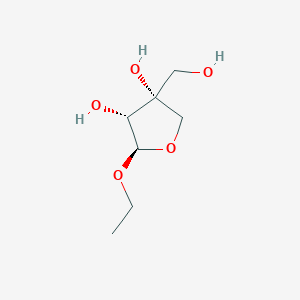![molecular formula C16H10N2 B14753817 Naphtho[1,2-h]quinazoline CAS No. 218-20-2](/img/structure/B14753817.png)
Naphtho[1,2-h]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[1,2-h]quinazoline is a heterocyclic compound that belongs to the quinazoline family It is characterized by a fused ring system consisting of a naphthalene ring and a quinazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphtho[1,2-h]quinazoline can be synthesized through various methods, including traditional and modern synthetic techniques. One common approach involves the cyclization of anthranilic acid derivatives with naphthalene derivatives under acidic or basic conditions. Another method includes the use of microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to enhance production efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Naphtho[1,2-h]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions
Major Products: The major products formed from these reactions include quinazoline-2,4-dione, dihydroquinazoline, and various substituted quinazoline derivatives .
Aplicaciones Científicas De Investigación
Naphtho[1,2-h]quinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Industry: It is used in the development of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of naphtho[1,2-h]quinazoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases and topoisomerases. The compound can also induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .
Comparación Con Compuestos Similares
Quinazoline: A parent compound with a simpler structure but similar biological activities.
Naphthoquinone: Shares the naphthalene ring but differs in its quinone structure and redox properties.
Quinoline: Another heterocyclic compound with a fused benzene and pyridine ring, exhibiting distinct chemical and biological properties
Uniqueness: Naphtho[1,2-h]quinazoline stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse reactivity and broad spectrum of biological activities, making it a versatile compound in various research and industrial applications .
Propiedades
Número CAS |
218-20-2 |
|---|---|
Fórmula molecular |
C16H10N2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
naphtho[1,2-h]quinazoline |
InChI |
InChI=1S/C16H10N2/c1-2-4-13-11(3-1)5-8-15-14(13)7-6-12-9-17-10-18-16(12)15/h1-10H |
Clave InChI |
RGCWSXJKVIXICW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=CN=CN=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


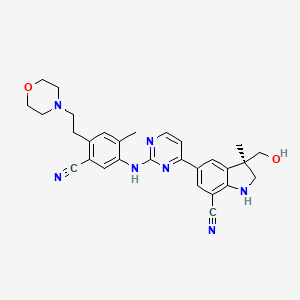
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
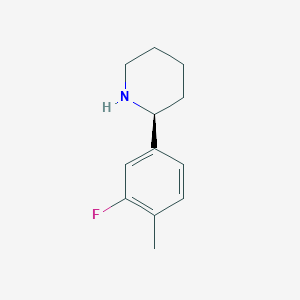
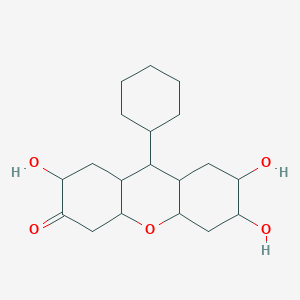
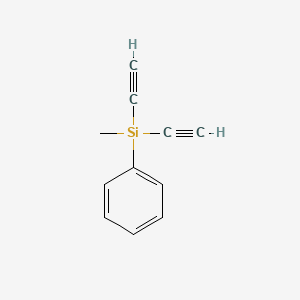

![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)



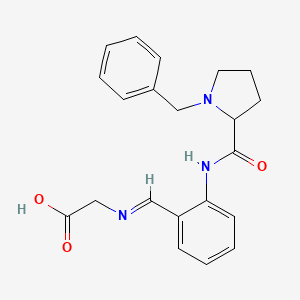
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
